molecular formula C10H11NO4 B1335342 3-Acetamido-5-methoxybenzoic acid CAS No. 78238-03-6

3-Acetamido-5-methoxybenzoic acid

Cat. No. B1335342
CAS RN: 78238-03-6
M. Wt: 209.2 g/mol
InChI Key: CUTDJCLTOMWNGD-UHFFFAOYSA-N
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Description

3-Acetamido-5-methoxybenzoic acid is a chemical compound that is structurally related to a series of substituted benzoic acids. While the specific compound is not directly studied in the provided papers, its structural analogs have been synthesized and evaluated for various biological activities. For instance, 5-substituted 3-hydroxy-4-methoxybenzoic acids have been investigated for their potential as inhibitors of rat liver catechol O-methyltransferase, which is an enzyme involved in the metabolism of catecholamines . Additionally, 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin signaling .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the benzoic acid framework to achieve desired biological activities. For example, the synthesis of 3-acetamido-4-methyl benzoic acid derivatives was based on a virtual high-throughput screening (vHTS) hit and involved the attachment of various thioether groups to the benzoic acid core . In another study, the synthesis of hyperbranched poly(ester-amide)s utilized 3-acetoxybenzoyl chloride and 3,5-diaminobenzoic acid derivatives, indicating a highly selective acylation process . These methods could potentially be adapted for the synthesis of 3-acetamido-5-methoxybenzoic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-acetamido-5-methoxybenzoic acid would consist of a benzoic acid core with an acetamido group at the 3-position and a methoxy group at the 5-position. The presence of these substituents can significantly influence the compound's binding interactions with biological targets. Docking studies performed on 3-acetamido-4-methyl benzoic acid derivatives revealed the nature of interactions within the active site of PTP1B, suggesting that similar studies could be conducted to understand the binding mode of 3-acetamido-5-methoxybenzoic acid to its potential targets .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids is often influenced by the nature of the substituents. Electron-withdrawing groups, such as the acetamido group, can enhance the inhibitory activity of the compounds by affecting their interaction with enzymes . The synthesis of related compounds has shown that ester-amide interchange reactions are significant, which could also be relevant for the chemical behavior of 3-acetamido-5-methoxybenzoic acid in various reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-acetamido-5-methoxybenzoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of substituted benzoic acids. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the acetamido group, and the ability to form salts with bases. The methoxy group could contribute to increased lipophilicity compared to unsubstituted benzoic acid. The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Amisulpride : 3-Acetamido-5-methoxybenzoic acid is involved in the synthesis of Amisulpride, an atypical antipsychotic drug. The synthesis process includes sulfonation, hydrolysis, chlorination, reduction, and reaction with bromoethane and pyrrolidine (Chen Yuhong & Chen-Yan Wei, 2011).

Chemical Modification for Biological Evaluation

  • Development of Anti-inflammatory Agents : Derivatives of 3-Acetamido-5-methoxybenzoic acid, such as 5-substituted benzo[b]thiophene derivatives, have been synthesized and evaluated for potent anti-inflammatory activity (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).

Antiparasitic Drug Research

  • Anticoccidial Activity in Antiparasitic Drugs : Research on antiparasitic drugs has shown that derivatives of 3-Acetamido-5-methoxybenzoic acid exhibit anticoccidial activity, highlighting its potential use in antiparasitic therapeutics (E. Rogers et al., 1964).

Pharmaceutical Research

  • Inhibitors of Protein Tyrosine Phosphatase 1B : Novel 3-acetamido-4-methyl benzoic acid derivatives have been designed as inhibitors of Protein Tyrosine Phosphatase 1B, demonstrating significant potential in pharmaceutical applications (Monika Rakse et al., 2013).

Biological Activity in Marine Organisms

  • Antibacterial Activity in Marine Bacteria : Isolated compounds from marine bacteria, like bulbiferates A and B, which are related to 3-acetamido-4-hydroxybenzoate esters, have shown antibacterial activity against various bacterial strains, indicating its importance in marine biological research (Dinith R. Jayanetti et al., 2019).

Chemical Research

Natural Product Research

  • Isolation from Marine-Derived Fungi : Phenyl ether derivatives, including variants of 3-methoxybenzoic acid, have been isolated from marine-derived fungi, showcasing the compound's occurrence in natural products and its potential biological activities (Lan-lan Xu et al., 2017).

Environmental Applications

  • Bioconversion in Anaerobic Bacteria : Studies on the metabolism of methoxybenzoic acids by anaerobic bacteria highlight the environmental significance of 3-methoxybenzoic acid derivatives, including its role in microbial growth and metabolism (K. Deweerd et al., 1988).

properties

IUPAC Name

3-acetamido-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDJCLTOMWNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404449
Record name 3-Acetamido-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-5-methoxybenzoic acid

CAS RN

78238-03-6
Record name 3-(Acetylamino)-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamido-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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